molecular formula C12H13BrO2 B6619315 2-(3-bromophenyl)-2-cyclobutylacetic acid CAS No. 1600584-25-5

2-(3-bromophenyl)-2-cyclobutylacetic acid

Cat. No.: B6619315
CAS No.: 1600584-25-5
M. Wt: 269.13 g/mol
InChI Key: YRGHUWKJUUPJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-2-cyclobutylacetic acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2-cyclobutylacetic acid typically involves the following steps:

    Cyclobutylation: The cyclobutyl group can be introduced via a Grignard reaction or other organometallic methods, where cyclobutylmagnesium bromide reacts with an appropriate precursor.

    Acetic Acid Formation: The final step involves the formation of the acetic acid moiety, which can be achieved through carboxylation reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclobutylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Bromophenyl)-2-cyclobutylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2-cyclobutylacetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with biological molecules, while the cyclobutylacetic acid moiety can influence the compound’s overall pharmacokinetic and pharmacodynamic properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)acetic acid
  • 2-(4-Bromophenyl)acetic acid
  • 2-(3-Chlorophenyl)-2-cyclobutylacetic acid

Uniqueness

2-(3-Bromophenyl)-2-cyclobutylacetic acid is unique due to the presence of both a bromophenyl group and a cyclobutylacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-bromophenyl)-2-cyclobutylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-10-6-2-5-9(7-10)11(12(14)15)8-3-1-4-8/h2,5-8,11H,1,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGHUWKJUUPJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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